(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

X‑ray crystallography Conformational analysis Hydrazone geometry

Researchers requiring a reproducible aryl furfurylidene hydrazone standard often face batch-to-batch variability and limited crystallographic data. This unsubstituted phenylhydrazone offers a solved crystal structure confirming a near-planar furan-hydrazone junction, enabling confident use in soaking experiments and co-crystallisation trials. Its reactive NH group permits on-resin or solution-phase derivatisation (acylation, alkylation) that is blocked in 1,1-diphenyl analogs. With intermediate hydrophobicity between nitrophenyl and diphenyl variants, it serves as a reliable benchmark for HPLC method development and solvent-polarity studies.

Molecular Formula C17H13BrN2O
Molecular Weight 341.2 g/mol
Cat. No. B11697981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
Molecular FormulaC17H13BrN2O
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN2O/c18-14-8-6-13(7-9-14)17-11-10-16(21-17)12-19-20-15-4-2-1-3-5-15/h1-12,20H/b19-12+
InChIKeyMEPJYAICGBUJSI-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Identity


The compound (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is a phenylhydrazone derivative formed by condensation of 5-(4-bromophenyl)furfural with phenylhydrazine. It belongs to the aryl furfurylidene hydrazone class, characterized by a 5-(4-bromophenyl)furan-2-yl core linked through a methylidenehydrazine bridge to an unsubstituted phenyl ring . This specific architecture places it at the intersection of brominated biaryl furans and simple phenylhydrazones, a chemical space often explored for antimicrobial and antiparasitic applications. Its molecular formula is C₁₇H₁₃BrN₂O (monoisotopic mass 340.02 Da), and the (1E) configuration denotes the stereochemistry across the imine bond.

Generic Substitution Concerns


Within the aryl furfurylidene hydrazone family, even subtle modifications to the hydrazine N‑substituent can produce large shifts in bioactivity, physicochemical stability, and solvation behaviour [1]. For instance, replacing the simple phenyl group with a 4‑nitrophenyl (commonly available analog ) alters the electron‑withdrawing character of the hydrazone and can invert selectivity profiles in cell‑based assays. Similarly, 1,1‑diphenyl substitution blocks the hydrazone NH proton, changing both conformation and hydrogen‑bonding capacity . Consequently, choosing the unsubstituted phenylhydrazone versus its o‑tolyl, p‑nitrophenyl, or diphenyl variants is not a superficial choice but a decision that determines the compound's experimental readout; direct one‑for‑one replacement without confirmatory data risks irreproducible results.

Differentiation Evidence vs. Closest Analogs


Crystal Conformation: Phenylhydrazone vs. Diphenyl Analog

Single‑crystal X‑ray diffraction of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine reveals a near‑planar arrangement between the furan ring and the methylidenehydrazine plane (dihedral angle 3.4 ± 0.2 °) and a modest twist of the phenylhydrazine phenyl ring (7.1 ± 0.1 ° relative to the C=N‑N plane) [1]. In sharp contrast, the 1,1‑diphenyl analog forces a large dihedral angle between the two phenyl rings attached to the hydrazine nitrogen (86.5 ± 0.1 °) [1]. This conformational divergence alters the molecule's shape, π‑stacking capability, and potential for target‑binding interactions.

X‑ray crystallography Conformational analysis Hydrazone geometry

Solvatochromic Shift: Phenylhydrazone vs. Nitrophenyl Analog

In a class‑level study of furan‑2‑carboxaldehyde phenylhydrazones, the unsubstituted phenylhydrazone exhibits a hypsochromic shift of 12 ± 2 nm relative to the 4‑nitrophenyl analog in DMSO–water mixtures, consistent with weaker intramolecular charge‑transfer due to absence of the nitro acceptor group [1]. Time‑dependent DFT calculations attribute the difference to altered HOMO–LUMO gaps arising from the substituent on the hydrazone phenyl ring. This property can be exploited as a built‑in spectroscopic reporter of solvent environment or binding pocket polarity.

Solvatochromism TD‑DFT Preferential solvation

Hydrolytic Stability Across pH

For closely related pyrrole‑containing hydrazones bearing the 5‑(4‑bromophenyl)furan motif, stability was evaluated by RP‑HPLC [1]. At pH 7.4 and pH 9 (37 °C), the hydrazone bond remained >95 % intact after 24 h, whereas at pH 2 it underwent rapid hydrolysis (t₁/₂ ≈ 1–2 h) and at pH 13 degradation was complete within hours. Although not yet reported for the exact phenylhydrazone, such class‑consistent behaviour indicates that the compound will be shelf‑stable when stored under neutral or mildly alkaline conditions, but customers planning acidic assay buffers must account for degradation.

Hydrazone stability Forced degradation HPLC

Application Scenarios


Crystallography with Defined Conformation

Because the crystal structure of this phenylhydrazone is known and shows a near‑planar furan–hydrazone junction [1], it can serve as a rigid fragment for soaking experiments or co‑crystallisation trials where a planar, biaryl‑furan core is desired. Its conformation differs markedly from the highly twisted diphenyl analog, allowing exploration of shape‑complementarity in binding pockets.

Method Development for Hydrazone Quantification

The compound's predicted hydrolytic stability at neutral pH and distinctive UV‑vis absorption make it suitable as a reference standard in HPLC method development for aryl hydrazones [2]. Its retention time and spectral properties are expected to be intermediate between the more polar nitrophenyl analog and the more hydrophobic diphenyl analog, providing a useful benchmark for column selection and gradient optimisation.

Synthesis Template for Hydrazone Libraries

The unsubstituted phenylhydrazine handle (NH group) offers a reactive site for further derivatisation (e.g., acylation, alkylation) that is absent in the 1,1‑diphenyl analog . Hence, researchers constructing combinatorial libraries around the 5‑(4‑bromophenyl)furan scaffold may prefer this monomer to generate more diverse products, while laboratories requiring a blocked, unreactive hydrazone would choose the diphenyl variant.

Solvatochromic Probe for Solvation Studies

Class‑level solvatochromic data indicate that aryl furfurylidene phenylhydrazones are preferentially solvated by DMSO–water clusters [3]. The unsubstituted phenylhydrazone, lacking a strong electron‑withdrawing group, is predicted to show a less pronounced charge‑transfer band than the nitrophenyl analog, making it a useful neutral probe for solvent‑polarity studies.

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